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Compound of Interest

Compound Name: YSK 12C4

Cat. No.: B12385140 Get Quote

YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered attention within the scientific

community for its potential as a key component of lipid nanoparticle (LNP) delivery systems,

particularly for nucleic acid-based therapeutics such as small interfering RNA (siRNA). Its

unique structural features are designed to facilitate the encapsulation of genetic material and

promote its efficient delivery into target cells. This technical guide provides a comprehensive

overview of the available information on YSK12-C4, tailored for researchers, scientists, and

professionals in drug development.

Core Concepts of YSK12-C4
YSK12-C4 belongs to a class of ionizable lipids that are engineered to have a pKa value that

allows for a net neutral charge at physiological pH and a positive charge in the acidic

environment of the endosome. This pH-dependent charge transition is a critical attribute for

effective in vivo delivery of nucleic acids. At a lower pH during formulation, the positive charge

of YSK12-C4 enables the efficient encapsulation of negatively charged siRNA. Upon entering

the bloodstream, the near-neutral surface of the resulting LNPs minimizes non-specific

interactions with blood components and reduces toxicity. Once endocytosed by target cells, the

acidic environment of the endosome protonates YSK12-C4, leading to a positive charge that

facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into

the cytoplasm.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12385140?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative data on the physicochemical properties of YSK12-C4 and nanoparticles

formulated with it are crucial for understanding its performance. The available data is

summarized in the table below.

Property Value Reference

YSK12-C4 Lipid

Chemical Name

(6Z,9Z,28Z,31Z)-19-(4-

(dimethylamino)butyl)heptatria

conta-6,9,28,31-tetraen-19-ol

N/A

Molecular Formula C43H81NO N/A

Molecular Weight 628.13 g/mol N/A

pKa 8.00 [1]

YSK12-MEND (siRNA)

Gene Silencing Efficiency (in

Jurkat cells)
>90% at 3 and 10 nM siRNA N/A

Gene Silencing Efficiency (in

THP-1 cells)
>90% at 10 nM siRNA N/A

Gene Silencing Efficiency (in

KG-1 cells)
>80% at 10 and 30 nM siRNA N/A

Gene Silencing Efficiency (in

NK-92 cells)

~60% (YSK12-MEND/core

CR5)
[2]

ED50 (in mouse DC15 cells) 1.5 nM [3]

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of YSK12-C4 and the

formulation of YSK12-C4-containing LNPs are not extensively detailed in the public domain.

However, based on the literature for similar ionizable lipids, the following outlines the generally

accepted methodologies.
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Synthesis of YSK12-C4
The synthesis of YSK12-C4, with its complex structure featuring a tertiary amine head group

and two unsaturated lipid tails, likely involves a multi-step organic synthesis approach. While a

specific reaction scheme for YSK12-C4 is not readily available, the synthesis of similar

ionizable lipids often employs strategies such as:

Michael Addition: The reaction of amines with acrylate esters to form the core of the lipid.

Reductive Amination: The reaction of an amine with an aldehyde or ketone in the presence

of a reducing agent.

Grignard Reactions: To form carbon-carbon bonds and introduce the lipid tails.

Wittig Reaction: To create the cis-double bonds in the unsaturated lipid tails.

A detailed protocol would require specific information on reactants, solvents, reaction

conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC),

which is not currently available in the reviewed literature.

Formulation of YSK12-C4 Lipid Nanoparticles (YSK12-
MEND)
The formulation of YSK12-C4-containing LNPs, often referred to as multifunctional envelope-

type nanodevices (MEND), is typically achieved using a rapid mixing technique, such as

microfluidics. This method allows for precise control over the self-assembly of lipids and nucleic

acids into nanoparticles with uniform size and high encapsulation efficiency.

General Protocol using Microfluidics:

Preparation of Lipid Solution: YSK12-C4, along with helper lipids such as a phospholipid

(e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in a

water-miscible organic solvent, typically ethanol. The molar ratios of these lipids are critical

for the stability and efficacy of the LNPs and need to be optimized.

Preparation of Nucleic Acid Solution: The siRNA (or other nucleic acid) is dissolved in an

acidic aqueous buffer (e.g., sodium acetate or citrate buffer, pH 4.0). The acidic pH ensures
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that the ionizable lipid is protonated and can efficiently complex with the negatively charged

nucleic acid.

Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are loaded

into separate syringes and driven by syringe pumps into a microfluidic mixing chip (e.g., a

staggered herringbone micromixer). The rapid mixing of the two streams leads to a change

in solvent polarity, triggering the self-assembly of the lipids and siRNA into LNPs. Key

parameters to control include the total flow rate (TFR) and the flow rate ratio (FRR) of the

aqueous to organic phase, which influence the final particle size and polydispersity.

Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer

(e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also ensures that the

surface of the LNPs becomes near-neutral. Tangential flow filtration (TFF) can also be used

for larger-scale purification and concentration.

Characterization: The formulated LNPs are characterized for their size, polydispersity index

(PDI), zeta potential, and nucleic acid encapsulation efficiency.

In Vivo Performance
Comprehensive in vivo data for YSK12-C4 LNPs, particularly for siRNA-mediated gene

silencing, is limited in the public literature. However, some studies provide insights into its

potential.

Biodistribution
A comparative study using YSK12-LNPs for the delivery of a STING agonist showed that these

nanoparticles deliver higher amounts of the agonist to liver leukocytes compared to LNPs

formulated with the well-known ionizable lipid MC3. This suggests a potential for targeting

immune cells within the liver. Detailed quantitative biodistribution studies showing the

percentage of the injected dose in various organs for siRNA-containing YSK12-LNPs are not

readily available.

Efficacy
In vitro studies have demonstrated high gene silencing efficiency of YSK12-MEND in various

human immune cell lines, with over 90% knockdown of the target gene in some cases. An in
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vitro ED50 of 1.5 nM has been reported in mouse DC15 cells.[3] However, robust in vivo

efficacy data, such as the effective dose for 50% gene silencing (ED50) for a specific target in a

particular organ (e.g., Factor VII in the liver of mice), is not yet published.

Toxicity
The cytotoxicity of YSK12-MEND has been observed in some cell lines, such as NK-92 cells.[2]

This cytotoxicity is directly associated with the YSK12-C4 lipid.[2] One strategy to mitigate this

toxicity involves the formation of a core with the siRNA and a polycation (protamine), which

allows for a reduction in the amount of YSK12-C4 in the formulation while maintaining gene

silencing activity.[2] A comprehensive in vivo toxicity profile of YSK12-C4 LNPs, including

hematology, clinical chemistry, and histopathology of major organs, has not been detailed in the

available literature.

Visualizations
To aid in the conceptual understanding of the processes involving YSK12-C4, the following

diagrams are provided.

Conceptual Synthesis of YSK12-C4

Unsaturated Fatty Acid Precursors

Multi-step Organic Synthesis
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A conceptual workflow for the synthesis of YSK12-C4.
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YSK12-C4 LNP Formulation via Microfluidics

YSK12-C4 & Helper Lipids
in Ethanol

Microfluidic Mixing
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Workflow for YSK12-C4 LNP formulation.
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Intracellular Delivery Pathway of YSK12-C4 LNP

YSK12-C4 LNP (pH 7.4, Neutral Surface)

Endocytosis

Early Endosome (pH ~6.5)

YSK12-C4 becomes protonated

Late Endosome (pH ~5.5)
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Membrane destabilization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12385140?utm_src=pdf-custom-synthesis
https://www.jstage.jst.go.jp/article/bpb/43/4/43_b19-00743/_html/-char/ja
https://pubmed.ncbi.nlm.nih.gov/29668291/
https://pubmed.ncbi.nlm.nih.gov/29668291/
https://pubmed.ncbi.nlm.nih.gov/29668291/
https://www.medchemexpress.com/ysk-12c4.html
https://www.benchchem.com/product/b12385140#what-is-ysk-12c4-cationic-lipid
https://www.benchchem.com/product/b12385140#what-is-ysk-12c4-cationic-lipid
https://www.benchchem.com/product/b12385140#what-is-ysk-12c4-cationic-lipid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12385140?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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